2-(4-Biphenyl)-4-(4-bromophenyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-phenylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNS/c22-19-12-10-17(11-13-19)20-14-24-21(23-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMOZGMRGAOROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole, a molecule of interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related disciplines, offering core data and structural information to support further investigation and application of this compound.
Core Molecular Attributes
The fundamental characteristics of a compound are critical for its application in experimental and developmental settings. For this compound, these core attributes provide the basis for all further analytical and synthetic work.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecular formula and weight is paramount for accurate experimental design, including stoichiometry in chemical reactions and the preparation of solutions with specific molar concentrations. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C21H14BrNS | [1] |
| Molecular Weight | 392.32 g/mol | [1] |
| CAS Number | 1965304-88-4 | [1] |
These values are foundational for any quantitative study involving this molecule. The presence of a bromine atom significantly contributes to the overall molecular weight and influences the compound's reactivity and potential for further functionalization. The biphenyl and bromophenyl moieties, coupled with the thiazole core, suggest potential applications in areas where aromatic and heterocyclic systems are advantageous, such as in the development of novel therapeutics or organic electronic materials.
Structural Elucidation
The arrangement of atoms and bonds within a molecule dictates its chemical behavior and biological activity. The structural representation of this compound is presented below.
Figure 1: Chemical structure of this compound.
The structure reveals a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. This core is substituted at the 2-position with a biphenyl group and at the 4-position with a 4-bromophenyl group. This specific arrangement of aromatic and heteroaromatic moieties is a key determinant of the molecule's electronic properties and potential intermolecular interactions.
Synthetic Considerations
While a specific, detailed synthesis protocol for this compound was not found in the initial search, the synthesis of structurally related compounds provides a logical framework for its potential preparation. A common and effective method for the synthesis of 4-aryl-thiazole derivatives is the Hantzsch thiazole synthesis.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule would involve the condensation of a thioamide with an α-haloketone. This approach is illustrated in the following workflow diagram.
Figure 2: Proposed retrosynthetic analysis for this compound.
Conceptual Synthetic Protocol
Based on the retrosynthetic analysis, a general experimental protocol can be outlined. It is important to note that this is a conceptual workflow and would require experimental optimization.
-
Synthesis of 4-Biphenylcarbothioamide:
-
This intermediate can be prepared from 4-biphenylcarboxamide by treating it with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an appropriate solvent like toluene or dioxane under reflux conditions.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques like crystallization or column chromatography.
-
-
Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one:
-
This α-haloketone can be synthesized by the bromination of 4'-bromoacetophenone.
-
The reaction is typically carried out in a suitable solvent like acetic acid or chloroform, with bromine being added dropwise at a controlled temperature.
-
The product is then isolated, washed to remove excess bromine and acid, and can be purified by recrystallization.
-
-
Hantzsch Thiazole Synthesis:
-
Equimolar amounts of 4-biphenylcarbothioamide and 2-bromo-1-(4-bromophenyl)ethan-1-one would be reacted in a suitable solvent, such as ethanol or isopropanol.
-
The reaction mixture is typically heated under reflux for several hours.
-
The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product can be collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent to yield the final compound, this compound.
-
This proposed synthesis leverages well-established chemical transformations and provides a logical starting point for the laboratory preparation of this compound.
Potential Applications in Research and Development
The structural motifs present in this compound suggest its potential utility in several areas of scientific research and drug development.
-
Medicinal Chemistry: Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the biphenyl and bromophenyl groups can modulate the lipophilicity and pharmacokinetic profile of the molecule, making it a candidate for lead optimization in drug discovery programs.
-
Materials Science: The extended π-conjugated system of this molecule suggests potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The bromine atom also provides a handle for further chemical modification through cross-coupling reactions to create more complex molecular architectures.
Further investigation into the biological and photophysical properties of this compound is warranted to fully explore its potential in these and other applications.
References
[2] National Institute of Standards and Technology. Thiazole, 2-amino-4-(4-biphenylyl)-. NIST Chemistry WebBook. [Link] [1] Oakwood Chemical. This compound. [Link]
Sources
The 2,4-Disubstituted Thiazole Scaffold: A Technical Guide to Synthesis and Therapeutic Application
[1]
Executive Summary
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in over 18 FDA-approved drugs.[1] Among its derivatives, 2,4-disubstituted thiazoles occupy a unique niche.[1][2][3] Unlike their 2,4,5-trisubstituted counterparts (e.g., Dabrafenib), the 2,4-disubstituted analogs offer a specific balance of conformational flexibility at the C5 position and rigid vector positioning at C2 and C4.[1]
This guide provides a comprehensive technical analysis of this scaffold. We will dissect the "Gold Standard" synthetic routes, map the critical Structure-Activity Relationships (SAR) that drive potency, and provide validated protocols for laboratory execution. Our focus is not just on making the molecule, but on designing it for maximum biological efficacy.
Synthetic Methodologies
The Hantzsch Thiazole Synthesis (The Gold Standard)
Despite being discovered in 1887, the Hantzsch synthesis remains the most robust method for generating 2,4-disubstituted thiazoles. It involves the condensation of an
Mechanism of Action:
The reaction proceeds via a nucleophilic attack of the sulfur atom on the
Critical Insight: The choice of solvent and base is paramount. While ethanol is traditional, using polyethylene glycol (PEG-400) or water under microwave irradiation has recently shown to improve yields and reduce reaction times from hours to minutes, minimizing byproduct formation.[1]
Modern Cross-Coupling Strategies
For diversifying the C4 position without resynthesizing the core, Palladium-catalyzed cross-couplings are essential.
Visualizing the Mechanism
The following diagram details the stepwise mechanism of the Hantzsch synthesis, highlighting the critical dehydration step which is often the rate-determining factor in acidic media.
Figure 1: Stepwise mechanism of the Hantzsch Thiazole Synthesis. The dehydration step drives the reaction toward the stable aromatic system.
Structure-Activity Relationship (SAR)[1][4]
The biological success of 2,4-disubstituted thiazoles relies on the distinct electronic and steric environments of the 2- and 4-positions.
The C2 Position (The "Head")
-
Function: Primary site for hydrogen bonding. In kinase inhibitors, the C2-amine often interacts with the hinge region (e.g., Glu/Met residues).[1]
-
Modification:
The C4 Position (The "Body")
-
Function: Fills hydrophobic pockets (e.g., the gatekeeper region in kinases).[1]
-
Modification:
The C5 Position (The "Tail")
-
Function: In 2,4-disubstituted systems, C5 is a proton.[1] This lack of substitution reduces steric clash, allowing the molecule to adopt a flatter conformation compared to 2,4,5-trisubstituted analogs.[1] This is critical for binding in narrow clefts.
Figure 2: SAR map of the 2,4-disubstituted thiazole scaffold. C2 drives binding affinity via polarity, while C4 drives potency via lipophilicity.[1]
Therapeutic Applications & Case Studies
Infectious Disease: Abafungin
Abafungin represents a classic application of the 2,4-disubstituted scaffold.
-
Structure: A 2-aminothiazole core with a 4-(2,4-dimethylphenoxy)phenyl group at position 4.[1][8]
-
Mechanism: It inhibits the enzyme sterol 24-C-methyltransferase, disrupting fungal membrane formation.[1]
-
Significance: Unlike azoles that target CYP450, Abafungin's unique mechanism (aided by the specific geometry of the 2,4-substitution) allows it to treat resistant strains.[1]
Oncology: Kinase Inhibition
While Dabrafenib is a 2,4,5-trisubstituted thiazole, its development history highlights the importance of the 2,4-core.[1] Early hits often start as 2,4-disubstituted "fragments."[1]
Experimental Protocols
Protocol A: Synthesis of 4-(4-Chlorophenyl)thiazol-2-amine
A validated Hantzsch protocol for generating a versatile building block.
Reagents:
-
2-Bromo-4'-chloroacetophenone (1.0 eq)[1]
-
Thiourea (1.1 eq)
-
Ethanol (Absolute) or PEG-400[1]
-
Sodium bicarbonate (sat. aq.)
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve 2-bromo-4'-chloroacetophenone (5.0 mmol) in 10 mL of absolute ethanol.
-
Addition: Add thiourea (5.5 mmol) in one portion.
-
Reaction: Reflux the mixture for 2-3 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.
-
Note: If using PEG-400, heat at 80°C for 30-45 mins.[1]
-
-
Workup: Cool the reaction to room temperature. A precipitate (the HBr salt) may form.
-
Neutralization: Pour the mixture into 50 mL of saturated NaHCO3 solution. Stir vigorously for 15 minutes to liberate the free base.
-
Isolation: Filter the resulting solid. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol/water to yield the pure product as white/pale yellow crystals.
Data Comparison Table:
| Parameter | Traditional (EtOH Reflux) | Green (PEG-400) |
| Time | 2 - 4 Hours | 30 - 60 Mins |
| Yield | 75 - 85% | 88 - 95% |
| Workup | Neutralization required | Water precipitation |
| Eco-Score | Moderate (Solvent waste) | High (Recyclable solvent) |
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications Title: "Hantzsch Thiazole Synthesis" Source: SynArchive URL:[Link]
-
Biological Activity of 2,4-Disubstituted Thiazoles Title: "Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles" Source:[1][3][6] ResearchGate (Tran Nguyen Minh An et al., 2014) URL:[1][Link]
-
Abafungin and Antifungal Thiazoles Title: "Abafungin: A novel antifungal agent" Source:[8] Google Patents / Research Context URL:[Link]
-
Thiazoles in FDA Approved Drugs Title: "Thiazole Ring—A Biologically Active Scaffold" Source:[3][4][6] PMC (National Institutes of Health) URL:[Link]
-
Recent Advances in Thiazole SAR Title: "Design, synthesis, and biological investigation of new thiazole-based derivatives" Source: Frontiers in Chemistry (2025) URL:[Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN101372486A - Preparation of abafungin and analogues thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Safety, Handling, and Stewardship of Bromophenyl Thiazoles
Executive Summary: The Scaffold and the Risk
Bromophenyl thiazoles are privileged scaffolds in medicinal chemistry, serving as critical intermediates for antifungal agents (e.g., Abafungin analogs), anti-inflammatory drugs, and oncology candidates. Their utility stems from the bioisosteric properties of the thiazole ring and the lipophilic, metabolically stable nature of the bromophenyl group.
However, this same chemical architecture dictates their hazard profile. The lipophilicity introduced by the bromine atom enhances dermal absorption, while the electron-deficient thiazole ring can act as a sensitizer. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of handling these compounds to ensure data integrity and personnel safety.
Physiochemical & Hazard Profile (GHS)
Chemical Identity[1][2]
-
Class: Halogenated Heteroaromatics
-
Representative CAS: 58414-34-7 (2-(4-Bromophenyl)thiazole); 1856-63-9 (4-(4-Bromophenyl)thiazole)
-
Molecular Characteristics:
-
Lipophilicity (LogP): Typically >3.0 (High potential for membrane permeability).
-
Reactivity: Susceptible to nucleophilic attack at the thiazole C2 position; bromine facilitates metal-catalyzed cross-couplings (Suzuki, Buchwald) but also poses environmental persistence risks.
-
GHS Hazard Classification
The following data represents the consensus hazard profile for the bromophenyl thiazole scaffold.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage | 2A | H319: Causes serious eye irritation | Warning |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Warning |
| Aquatic Toxicity | Chronic 4 | H413: May cause long-lasting harmful effects | None |
Critical Insight: While often labeled merely as "Irritants," the presence of the bromine substituent increases the molecular weight and lipophilicity compared to the parent thiazole, potentially altering the toxicokinetics. Treat all "Irritant" warnings as "Potential Sensitizers" in a discovery setting.
Strategic Handling & Engineering Controls[4]
Safety in the lab is a function of barrier integrity. For bromophenyl thiazoles, standard nitrile gloves may offer insufficient protection during prolonged handling due to the compound's halogenated organic nature.
Hierarchy of Controls Workflow
The following diagram illustrates the decision matrix for handling these compounds, prioritizing engineering controls over PPE.
Figure 1: Risk mitigation workflow emphasizing containment (Engineering) as the primary defense against exposure.
Advanced PPE Protocols
-
Glove Selection: Standard 4-mil nitrile gloves have a breakthrough time of <15 minutes for many halogenated aromatics in solution (e.g., DCM or DMF).
-
Recommendation: Use Silver Shield (Laminate) gloves for spill cleanup or stock solution preparation. For routine weighing, double-gloving (Nitrile over Nitrile) with immediate change upon contamination is the minimum standard.
-
-
Respiratory Protection: Handling the dry powder requires a localized exhaust system (fume hood). If weighing outside a hood is unavoidable (not recommended), a P95 or N95 particulate respirator is required to prevent inhalation of dust, which triggers H335 (Respiratory Irritation).
Experimental & Emergency Protocols
Safe Weighing & Solubilization Protocol
Objective: Prepare a 100 mM stock solution in DMSO without generating airborne particulates.
-
Preparation: Place the balance inside a certified fume hood or a powder containment enclosure. If the balance is external, use a static-free weighing funnel and a tared vial.
-
Transfer: Gently transfer the solid. Bromophenyl thiazoles can be electrostatic; use an antistatic gun if available to prevent "jumping" of particles.
-
Solubilization: Add solvent (DMSO/DMF) immediately to the vial to wet the solid. This suppresses dust generation.[1]
-
Sealing: Cap the vial tightly before removing it from the hood. Wipe the exterior with a solvent-dampened Kimwipe (dispose of as hazardous waste).
Emergency Response Decision Tree
In the event of exposure, immediate action determines the clinical outcome.[2]
Figure 2: Immediate response protocols for different exposure routes.
Spill Cleanup
-
Solid Spill: Do not sweep dry. Dampen with a paper towel soaked in an inert solvent (e.g., heptane) or water to suppress dust, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Waste Management & Stewardship
Proper disposal is legally mandated and environmentally critical due to the halogen content.
-
Segregation: Do not mix with "General Organic Waste" if your facility separates halogenated streams. High-temperature incineration of brominated compounds requires specific scrubbers to capture hydrogen bromide (HBr) and prevent the formation of brominated dioxins.
-
Labeling: Clearly tag waste containers as "Halogenated Organic Waste - Contains Bromine."
-
Aquatic Stewardship: H413 indicates potential long-term aquatic toxicity.[2] Ensure no rinsate enters sink drains. All glassware washings from the first rinse must go into the hazardous waste container.
References
-
PubChem. (n.d.). 2-(4-Bromophenyl)benzothiazole Safety Data Sheet. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory for Thiazole Derivatives. Retrieved October 26, 2025, from [Link]
Sources
Melting point and thermal stability of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole
An In-Depth Technical Guide to the Characterization of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole: Melting Point and Thermal Stability
Abstract
In the landscape of pharmaceutical and materials science research, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the methodologies used to determine the melting point and thermal stability of this compound (CAS: 1965304-88-4), a compound of interest for its potential applications. While specific experimental data for this molecule is not widely published, this document serves as a detailed procedural and interpretative framework for researchers. We will explore the foundational techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering not just protocols, but the scientific rationale behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for the physicochemical characterization of new molecular entities.
Introduction: The Significance of Physicochemical Properties
The compound this compound is a substituted thiazole derivative featuring both a biphenyl and a bromophenyl moiety. Such complex organic molecules are frequently investigated in medicinal chemistry and materials science. Before any functional or biological studies can be meaningfully conducted, a baseline understanding of the compound's fundamental physical properties must be established.
-
Melting Point (Tm): The melting point is a critical intrinsic property of a crystalline solid. It provides a primary indication of purity; impurities typically depress and broaden the melting range. For drug development professionals, the melting point influences formulation strategies, solubility, and bioavailability.[1][2]
-
Thermal Stability: This refers to the stability of the molecule when subjected to heat. It dictates the viable conditions for manufacturing, processing, storage, and shelf-life.[3][4] A compound that decomposes at or near its melting point presents significant challenges for purification and formulation.
This guide will detail the gold-standard thermoanalytical techniques used to quantify these two critical parameters.
Core Analytical Techniques: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermoanalytical methods that provide a comprehensive thermal profile of a material.[2][5]
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6][7] It is the definitive method for determining melting points, crystallization events, and other phase transitions that involve an exchange of heat (enthalpy).[1][8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10] It is used to determine the temperature at which the material begins to decompose, as well as to quantify the loss of volatiles like moisture or residual solvents.[4][11]
By employing both techniques, we can distinguish between a melting event (a phase change with no mass loss) and a decomposition event (a chemical change with mass loss).[2][5]
Experimental Protocol I: Melting Point Determination by DSC
The primary objective of this protocol is to accurately determine the melting endotherm of this compound.
Causality Behind Experimental Choices
-
Sample Mass (1-5 mg): A small sample size ensures uniform heat distribution and minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.[8]
-
Crucible (Aluminum, Pin-holed lid): Aluminum is an excellent thermal conductor and is inert to most organic compounds. A pin-holed lid allows for the escape of any trapped volatiles without creating a pressurized system, which could artificially elevate the melting point.
-
Heating Rate (10 °C/min): This rate represents a balance between resolution and experimental time. A slower rate can improve resolution but may broaden the peak, while a faster rate can shift the peak to a higher temperature and reduce resolution. 10 °C/min is a standard rate for pharmaceutical characterization.[12]
-
Atmosphere (Nitrogen, 50 mL/min): An inert nitrogen atmosphere is crucial to prevent oxidative degradation of the sample upon heating, ensuring that the observed thermal event is true melting and not decomposition.[10]
Step-by-Step Methodology
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a tared aluminum DSC pan.
-
Encapsulation: Place a pin-holed aluminum lid on the pan and crimp it securely using a crucible press.
-
Reference Pan: Prepare an empty, crimped aluminum pan to serve as the reference.
-
Loading: Place the sample pan and the reference pan into their respective positions in the DSC autosampler or cell.
-
Thermal Program:
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature from 30 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min. The expected melting point will likely be in the 180-250 °C range, based on similar structures.[13]
-
-
Data Acquisition: Record the heat flow as a function of temperature.
DSC Workflow Diagram
Caption: Workflow for Melting Point Determination by DSC.
Experimental Protocol II: Thermal Stability Assessment by TGA
This protocol is designed to determine the onset temperature of decomposition for this compound.
Causality Behind Experimental Choices
-
Sample Mass (5-10 mg): A slightly larger mass than in DSC is used to ensure that the weight loss is well within the detection limits of the highly sensitive TGA balance.[11]
-
Crucible (Platinum or Alumina): These materials are used for their high thermal stability and inertness, especially at temperatures exceeding 400-500 °C where aluminum pans would melt.
-
Heating Rate (10 °C/min): As with DSC, this is a standard rate that provides a good balance between resolution and analysis time.
-
Atmosphere (Nitrogen, 50 mL/min): An inert atmosphere is critical to study the inherent thermal stability of the molecule. Running a subsequent experiment in an oxidative atmosphere (air) could also be performed to assess stability under different conditions.[10]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the TGA balance is tared and the instrument is clean.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample directly into a tared TGA crucible (e.g., platinum).
-
Loading: Place the crucible onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate at 30 °C and hold for 5 minutes to allow the balance to stabilize.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
TGA Workflow Diagram
Caption: Workflow for Thermal Stability Assessment by TGA.
Data Interpretation and Expected Results
Interpreting the DSC Thermogram
The output from the DSC experiment is a plot of heat flow versus temperature.
-
Melting Endotherm: Melting is an endothermic process, meaning the sample absorbs heat. This will appear as a sharp downward-pointing peak (by convention in many instruments).
-
Onset Temperature: This is the temperature at which the melting process begins, calculated from the intersection of the pre-transition baseline and the tangent of the peak's leading edge. It is often reported as the melting point for pure substances.
-
Peak Temperature: This is the temperature at which the heat flow is at its maximum.
Interpreting the TGA Thermogram
The TGA output is a plot of percent mass versus temperature.
-
Initial Plateau: A stable horizontal line indicates the temperature range where the compound is thermally stable.
-
Decomposition Onset (T_onset): This is the temperature at which significant mass loss begins. It is a key indicator of thermal stability. A higher T_onset indicates greater stability.
-
Mass Loss Steps: The curve will show one or more sharp drops, corresponding to different stages of decomposition.
Summarized Data Presentation
Since experimental data is not available, the following table presents a template for how the results should be summarized. Expected values are estimated based on structurally similar thiazole derivatives.[13][14]
| Parameter | Analytical Method | Expected Value | Significance |
| Melting Point (Onset) | DSC | ~ 200 - 240 °C | Indicator of purity and solid-state stability. |
| Melting Point (Peak) | DSC | ~ 205 - 245 °C | Corresponds to the bulk melting of the material. |
| Decomposition Onset (T_onset) | TGA | > 250 °C | Defines the upper limit for thermal processing and storage. |
| Mass Loss at 400 °C | TGA | < 5% | Confirms stability at elevated temperatures. |
| Residual Mass at 600 °C | TGA | < 2% | Indicates near-complete decomposition into volatile products. |
Conclusion
The thermal characterization of this compound through Differential Scanning Calorimetry and Thermogravimetric Analysis is a non-negotiable step in its development pathway. DSC provides a precise measurement of the melting point, a crucial parameter for purity assessment and formulation, while TGA defines the compound's thermal stability, which is critical for ensuring its integrity during storage and processing. The protocols and interpretive guidance provided herein establish a robust, self-validating system for obtaining these essential physicochemical properties, enabling researchers to make informed, data-driven decisions in their scientific pursuits.
References
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ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]
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Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]
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TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
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Gab-Allah, M. A., et al. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. Request PDF. Available at: [Link]
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Qualitest. (2024, December 18). DTA, TGA, and DSC Analysis - Differences You Need to Know. Available at: [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]
-
Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
-
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]
-
Nanografi. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. Available at: [Link]
-
Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Available at: [Link]
-
Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Available at: [Link]
-
Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Available at: [Link]
-
Oakwood Chemical. (n.d.). This compound. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585. Available at: [Link]
-
NIST. (n.d.). Thiazole, 2-amino-4-(4-biphenylyl)-. NIST WebBook. Available at: [Link]
-
MDPI. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques. Available at: [Link]
-
Guseinov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. worldoftest.com [worldoftest.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]
- 8. Differential Scanning Calorimetry Analysis [intertek.com]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-Amino-4-(4-bromophenyl)thiazole 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Photophysical Characteristics of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical characteristics of the novel heterocyclic compound, 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of thiazole chemistry, photophysics, and computational analysis to project its properties. We will explore a robust synthetic route, detail the necessary experimental protocols for full photophysical characterization, and present a theoretical framework for its absorption and emission behavior, supported by data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar 2,4-diarylthiazoles in fields ranging from materials science to drug discovery.
Introduction: The Scientific Merit of 2,4-Diarylthiazoles
The thiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing electronic properties.[1][2] When substituted at the 2- and 4-positions with aryl groups, as in the case of this compound, the resulting compounds often exhibit significant fluorescence, making them valuable as molecular probes, components of organic light-emitting diodes (OLEDs), and scaffolds for drug development.[3][4] The biphenyl moiety at the 2-position is expected to extend the π-conjugation of the system, influencing its absorption and emission maxima. Concurrently, the bromophenyl group at the 4-position introduces a heavy atom, which can impact intersystem crossing rates and potentially induce phosphorescence, while also serving as a versatile handle for further chemical modification.[5] Understanding the interplay of these substituents on the photophysical properties of the thiazole core is crucial for the rational design of new functional molecules.
Synthesis of this compound
A reliable and high-yielding method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[6][7][8] This one-pot condensation reaction involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, the logical precursors would be 2-bromo-1-(4-bromophenyl)ethan-1-one and 4-biphenylthioamide.
Proposed Synthetic Protocol
A plausible synthetic route is outlined below. This protocol is based on established Hantzsch synthesis procedures.[6][9]
Reactants:
-
2-bromo-1-(4-bromophenyl)ethan-1-one
-
4-biphenylthioamide
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-bromo-1-(4-bromophenyl)ethan-1-one and 4-biphenylthioamide in absolute ethanol.
-
The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the hydrobromide salt of the product.
-
The precipitate is collected by vacuum filtration and washed with cold ethanol.
-
To obtain the free base, the collected solid is suspended in water and neutralized with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The resulting solid, this compound, is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Caption: Workflow for the Hantzsch synthesis of this compound.
Experimental Protocols for Photophysical Characterization
To fully elucidate the photophysical profile of this compound, a series of standardized spectroscopic techniques should be employed.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states.
Protocol:
-
Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-10 µM.
-
Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a wavelength range of at least 250-500 nm, using the pure solvent as a reference.
-
The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) should be determined from the spectra.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by absorbing light.
Protocol:
-
Using the same solutions prepared for the UV-Vis measurements, record the fluorescence emission spectra using a spectrofluorometer.
-
The excitation wavelength should be set to the λmax determined from the absorption spectra.
-
The emission spectra should be recorded over a wavelength range starting from the excitation wavelength to approximately 700 nm.
-
The wavelength of maximum emission (λem) and the Stokes shift (the difference in nanometers between λmax and λem) should be determined.
Sources
- 1. Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole
Here is the detailed Application Note and Protocol for the synthesis of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole.
Abstract & Scope
This guide details the synthesis of This compound , a rigid "push-pull" heterocyclic scaffold commonly utilized in the development of organic light-emitting diodes (OLEDs), iridium(III) cyclometalated complexes, and advanced liquid crystalline materials.
The protocol employs a convergent Hantzsch Thiazole Synthesis strategy. Unlike direct arylation methods (e.g., Suzuki coupling on a thiazole core), this route constructs the thiazole ring de novo, ensuring regioselective precision and minimizing transition metal impurities in the final electronic-grade material.[1]
Retrosynthetic Analysis & Workflow
The synthesis is broken down into two precursor streams converging at the cyclization step.[1]
Caption: Convergent synthetic pathway via Hantzsch cyclization. The thiazole core is assembled from a thioamide and an α-haloketone.
Safety & Handling Protocols
- -Bromoketones: Precursor B is a potent lachrymator . All weighing and transfers must occur within a certified fume hood. Glassware should be rinsed with a dilute sodium thiosulfate solution before removal from the hood to neutralize active alkylating agents.
-
Thioamides: Often possess a stench and can liberate toxic
gas under acidic conditions. -
Bromine (
): Highly corrosive and volatile. Use a pressure-equalizing dropping funnel and keep the reaction chilled during addition.
Experimental Protocols
Protocol A: Synthesis of 4-Biphenylthioamide
Rationale: Direct thionation of 4-cyanobiphenyl is preferred over amination of acid chlorides to avoid multi-step protection/deprotection.[1] We utilize the NaHS/MgCl₂ system , which acts as a controlled source of
Reagents:
-
4-Cyanobiphenyl (1.0 equiv)[2]
-
Sodium Hydrosulfide hydrate (NaHS·xH₂O) (2.0 equiv)
-
Magnesium Chloride hexahydrate (MgCl₂·6H₂O) (1.0 equiv)
-
Dimethylformamide (DMF) [0.5 M concentration relative to nitrile]
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 4-cyanobiphenyl dissolved in DMF.
-
Activation: Add MgCl₂·6H₂O to the solution. Stir for 10 minutes at room temperature. Note: Mg²⁺ acts as a Lewis acid, activating the nitrile carbon.[1]
-
Thionation: Add NaHS·xH₂O in one portion.[2][3] The mixture will likely turn a green/dark slurry.
-
Reaction: Seal the flask (or use a nitrogen balloon) to contain any evolved
. Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1); the nitrile spot will disappear, and a lower Rf yellow spot (thioamide) will appear. -
Workup: Pour the reaction mixture into 10 volumes of ice-cold water. The thioamide will precipitate as a bright yellow solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash copiously with water to remove inorganic salts and residual DMF.
-
Drying: Dry the yellow solid in a vacuum oven at 50°C.
Protocol B: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one
Rationale: While commercially available, this compound degrades over time. Fresh synthesis is recommended for optimal cyclization.
Reagents:
-
4'-Bromoacetophenone (1.0 equiv)
-
Bromine (
) (1.0 equiv) -
Glacial Acetic Acid (Solvent)
-
Hydrobromic acid (HBr) (catalytic, 2-3 drops)
Step-by-Step Procedure:
-
Dissolution: Dissolve 4'-Bromoacetophenone in Glacial Acetic Acid (3 mL per gram of ketone) in a flask equipped with a dropping funnel.
-
Catalysis: Add 2 drops of 48% HBr to initiate enolization.
-
Bromination: Add Bromine dropwise over 30 minutes at room temperature. The red color of bromine should dissipate rapidly upon contact with the solution.
-
Critical Control: If the solution remains red, gently warm to 30-40°C to trigger the reaction, then return to RT.
-
-
Precipitation: Once addition is complete and the solution is straw-colored, pour the mixture into ice water.
-
Purification: Filter the white/off-white precipitate. Recrystallize immediately from Ethanol/Water (4:1) to remove any di-brominated byproducts.
-
Yield Expectation: 80–85%[5]
-
Protocol C: Hantzsch Coupling (Target Synthesis)
Rationale: This step creates the thiazole ring. The reaction is driven by the nucleophilic attack of the thioamide sulfur on the
Reagents:
-
4-Biphenylthioamide (Protocol A) (1.0 equiv)
-
2-Bromo-1-(4-bromophenyl)ethan-1-one (Protocol B) (1.0 equiv)[4][6]
-
Absolute Ethanol (Solvent) [10 mL per gram of reactant]
Step-by-Step Procedure:
-
Combination: In a round-bottom flask, suspend the 4-Biphenylthioamide and the Bromoketone in absolute ethanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Observation: As the reaction proceeds (typically 2–4 hours), the starting materials will dissolve, and the product may begin to precipitate as the hydrobromide salt (depending on solubility).[1]
-
TLC Monitoring: Check consumption of the thioamide (Hexane/EtOAc 3:1).
-
Isolation (Crude): Cool the mixture to room temperature.
-
Scenario A (Precipitate forms): Filter the solid. This is likely the HBr salt. Suspend it in ethanol, add aqueous ammonia or
solution to neutralize (free base), then filter the resulting solid. -
Scenario B (Solution remains clear): Evaporate ethanol to 50% volume. Pour into saturated aqueous
to precipitate the free base. Filter the solid.
-
-
Purification (Critical for Electronics Grade):
-
The crude solid is often off-white or pale yellow.
-
Recrystallization: Dissolve in boiling Toluene or a DMF/Ethanol (1:1) mixture. Filter while hot (to remove insoluble polymers), then allow to cool slowly.
-
Wash the crystals with cold ethanol.
-
Characterization & Validation Data
| Parameter | Expected Value/Observation | Notes |
| Appearance | White to pale yellow crystalline solid | High crystallinity indicates purity.[1][3] |
| Melting Point | 185°C – 190°C (approx.) | Sharp range (< 2°C) required. |
| ¹H NMR (CDCl₃) | Diagnostic singlet for the 5-H thiazole proton. | |
| ¹H NMR (Aromatic) | Biphenyl and Bromophenyl regions overlapping. | |
| MS (ESI/EI) | [M+H]⁺ = 392.0 / 394.0 | Characteristic 1:1 isotopic pattern due to Bromine. |
Self-Validating The NMR: In the ¹H NMR, look specifically for the singlet around 7.9–8.0 ppm.[1] If this is a doublet, or if you see a broad singlet > 8.5 ppm, you may have incomplete cyclization or residual thioamide.[1] The integration of the aromatic region must account for 13 protons (9 from biphenyl + 4 from bromophenyl).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield in Step A | Inactive Nitrile | Ensure MgCl₂ is added before NaHS to activate the nitrile.[1] |
| Sticky/Oily Product in Step B | Di-bromination | Control Bromine addition rate; ensure temperature does not exceed 30°C. |
| Product remains in solution (Step C) | High solubility of HBr salt | Do not filter directly; neutralize the entire reaction mixture with Na₂CO₃ before filtration. |
| Colored Impurities (Pink/Red) | Oxidation of Thioamide | Perform Step C under Nitrogen atmosphere; use fresh Thioamide. |
References
-
Hantzsch Thiazole Synthesis Mechanism & General Protocol
-
Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.
-
Context: General mechanism for condensation of thioamides and haloketones.
-
-
Thioamide Synthesis via NaHS/MgCl₂
-
Synthesis of 2-(4-bromophenyl)thiazole derivatives (Analogous Conditions)
-
Source: Li, X., et al. (2013).[1] "Synthesis and properties of thiazole derivatives." Chemistry - An Asian Journal.
- Context: Validation of reaction conditions for bromophenyl thiazoles.
-
-
Purification of Aryl-Thiazoles
-
Source: BenchChem Application Notes.[7] "Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals."
-
Sources
- 1. CN102503855A - Synthetic method of 4-cyanobiphenyl - Google Patents [patents.google.com]
- 2. 4-Cyanobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Catalytic systems for cross-coupling 4-bromophenyl thiazoles
Application Note: High-Efficiency Catalytic Systems for Cross-Coupling 4-(4-Bromophenyl)thiazoles
Executive Summary
The 4-(4-bromophenyl)thiazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents. However, functionalizing this scaffold via palladium-catalyzed cross-coupling presents a unique challenge: heteroatom catalyst poisoning . The nitrogen (N3) and sulfur (S1) atoms of the thiazole ring can coordinate competitively to the palladium center, displacing standard phosphine ligands and arresting the catalytic cycle.
This guide provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that overcome these deactivation pathways. By utilizing bulky, electron-rich biaryl phosphine ligands (Dialkylbiaryl phosphines), we establish a steric "wall" that prevents thiazole coordination while facilitating oxidative addition into the aryl bromide.
Mechanistic Insight & Challenges
The "Thiazole Trap"
In standard cross-coupling, the active catalyst is a mono-ligated Pd(0)L species. With 4-(4-bromophenyl)thiazoles, the distal thiazole ring acts as a "soft" Lewis base. If the supporting ligand (e.g., PPh3) is not sufficiently bulky or electron-rich, the thiazole sulfur or nitrogen will displace it, forming an inactive "off-cycle" resting state.
Key Failure Mode:
-
Standard Catalyst: Pd(PPh3)4
-
Observation: Reaction stalls at 20–30% conversion; addition of more catalyst yields diminishing returns.
-
Cause: Formation of stable [Pd(Ar)(Br)(Thiazole)2] complexes.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific poisoning pathway relevant to this substrate.
Figure 1: Catalytic cycle showing the competitive "off-cycle" deactivation pathway caused by thiazole coordination.
Critical Parameter Optimization
To ensure reproducibility, the following parameters are non-negotiable for this specific substrate class.
| Parameter | Recommendation | Scientific Rationale |
| Ligand Class | Buchwald Biaryl Phosphines (XPhos, SPhos, RuPhos) | The lower aryl ring provides steric bulk to block thiazole coordination; the electron-rich P-center accelerates oxidative addition. |
| Pd Source | Pd(OAc)2 or Pd2(dba)3 | Avoid Pd(PPh3)4 to prevent PPh3 interference. Pre-catalysts (e.g., XPhos Pd G3) are preferred for precise 1:1 L:Pd stoichiometry. |
| Base | K3PO4 (Suzuki) / NaOtBu (Buchwald) | Anhydrous K3PO4 minimizes hydrolytic cleavage of the thiazole ring. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents are essential. Avoid DMF/DMA if possible, as they can exacerbate metal leaching/coordination. |
Protocol 1: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of 4-(4-biaryl)thiazoles. System: Pd-XPhos G3 / K3PO4 / Dioxane:H2O
Reagents:
-
4-(4-bromophenyl)thiazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (2.0 mol%) OR [Pd(OAc)2 (2 mol%) + XPhos (4 mol%)]
-
Base: K3PO4 (tribasic, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 mmol, 240 mg), arylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol, 636 mg).
-
Catalyst Addition: Add XPhos Pd G3 (17 mg, 0.02 mmol).
-
Note: If using Pd(OAc)2/XPhos, premix them in a separate vial in dioxane for 5 mins before addition to ensure active species formation.
-
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Seal the vial with a septum cap. Sparge with nitrogen/argon gas for 5 minutes (essential to protect the electron-rich ligand).
-
Reaction: Heat the block to 80°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting bromide is usually less polar than the biaryl product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine. Dry over Na2SO4.
-
Purification: Silica gel chromatography. Thiazoles can streak; add 1% Et3N to the eluent if necessary.
Protocol 2: Buchwald-Hartwig Amination
Target: Synthesis of N-aryl-4-(thiazol-4-yl)anilines. System: Pd-RuPhos G3 / NaOtBu / Toluene Challenge: Thiazoles are sensitive to strong bases; however, NaOtBu is usually tolerated if the reaction is fast.
Reagents:
-
4-(4-bromophenyl)thiazole (1.0 equiv)
-
Amine (Primary or Secondary) (1.2 equiv)[2]
-
Catalyst: RuPhos Pd G3 (2.0 mol%) (Best for secondary amines) or BrettPhos Pd G3 (Best for primary amines).
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).
-
Solvent: Anhydrous Toluene.
Step-by-Step Procedure:
-
Inert Handling: This reaction is strictly air-sensitive . Flame-dry the reaction vessel and cool under argon.
-
Solids: Add the aryl bromide (1.0 mmol), solid amine (if applicable), and NaOtBu (1.4 mmol, 135 mg) to the vial inside a glovebox or under a cone of nitrogen.
-
Catalyst: Add RuPhos Pd G3 (1.0–2.0 mol%).
-
Solvent: Add anhydrous Toluene (5 mL) via syringe.
-
Reaction: Heat to 100°C for 2–6 hours.
-
Self-Validation: If the reaction turns black immediately, catalyst decomposition occurred (likely O2 ingress). The active system should remain a dark orange/brown solution.
-
-
Workup: Filter through a pad of Celite eluting with CH2Cl2. Concentrate and purify via flash chromatography.
Experimental Workflow Diagram
Figure 2: Operational workflow for handling thiazole cross-couplings, highlighting the critical inert gas purge.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning by Thiazole | Switch from PPh3-based catalyst to XPhos or SPhos . Increase catalyst loading to 5 mol%. |
| Dehalogenation (Ar-H) | β-Hydride Elimination / Overheating | Lower temperature to 60°C. Ensure solvent is strictly anhydrous (Buchwald). |
| Thiazole Ring Opening | Base Hydrolysis | Switch base from NaOtBu to Cs2CO3 or K3PO4 . Avoid hydroxide bases. |
| Pd Black Precipitation | Ligand Dissociation | Use Pre-catalysts (G3/G4 precatalysts) instead of mixing Pd(OAc)2 + Ligand in situ. |
References
-
Mechanistic Studies on Azole Poisoning
-
Ligand Selection for Thiazoles
-
Buchwald-Hartwig General Protocols
-
Synthesis of 4-(4-bromophenyl)
- Title: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
- Source:Chemistry Central Journal (PMC)
-
URL:[Link]
Sources
- 1. A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole
Technical Support Center: Optimization of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole Synthesis
Status: Operational Ticket ID: THZ-SYN-OPT-001 Subject: Yield Improvement & Troubleshooting for Aryl-Thiazole Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Reaction Overview
You are synthesizing This compound , a highly conjugated system often used in optoelectronics (OLEDs) and liquid crystals. The industry-standard approach is the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide with an
The Core Challenge: While the Hantzsch reaction is generally robust, this specific derivative presents a solubility paradox . The biphenyl moiety decreases solubility in standard protic solvents (ethanol), leading to heterogeneous reaction conditions, trapped intermediates, and low yields.
Reaction Scheme:
-
Reagent A: 4-Biphenylthioamide
-
Reagent B: 2-Bromo-1-(4-bromophenyl)ethan-1-one (also known as 2,4'-Dibromoacetophenone)
-
Target: this compound
The "Golden Standard" Protocol
Do not rely on generic textbook protocols for this derivative. The following optimized protocol addresses the solubility and dehydration issues inherent to biphenyl systems.
Optimized Parameters:
-
Molar Ratio: 1.0 eq Thioamide : 1.1 eq
-Bromoketone -
Solvent System: Ethanol:Toluene (2:1 v/v) or DMF (if high temperature required)
-
Temperature: Reflux (
C) -
Time: 4–6 Hours
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, suspend 1.0 eq of 4-Biphenylthioamide in the solvent mixture. If using Ethanol/Toluene, heat gently until near-dissolution.
-
Addition: Add 1.1 eq of 2,4'-Dibromoacetophenone .
-
Technical Note: A slight excess of the ketone drives the thioamide (the more valuable reagent) to completion.
-
-
Reflux: Heat to vigorous reflux. The mixture should eventually clear (become homogeneous) before a solid precipitate (the hydrobromide salt) begins to form.
-
Dehydration Check: After 4 hours, check TLC. If the intermediate (hydroxy-thiazoline) persists (lower
than product), extend reflux. -
Isolation (The Critical Step):
-
Cool the mixture to room temperature.
-
Do not filter yet. The product exists partially as an HBr salt.[3]
-
Add 10% aqueous Sodium Acetate (NaOAc) or Triethylamine (TEA) to neutralize the mixture (pH ~7-8). This frees the free base thiazole.
-
Stir for 30 minutes. The precipitate will change texture.
-
-
Filtration: Filter the solid. Wash with water (to remove salts) followed by cold ethanol (to remove unreacted ketone).
-
Purification: Recrystallize from DMF/Ethanol or Chloroform/Hexane .
Mechanistic Insight (Visualization)
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds in two distinct phases: S-Alkylation followed by Cyclization/Dehydration .[1]
Figure 1: Hantzsch Thiazole Formation Mechanism
Caption: The reaction often stalls at the Hydroxy-thiazoline stage. Acidic conditions (HBr generated in situ) and heat are required to drive the dehydration to the aromatic product.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield (<50%)
Diagnosis: The reaction likely stopped at the intermediate stage or the product was lost during filtration as a soluble salt.
-
Solution A (Solvent): Switch from pure Ethanol to DMF or n-Butanol . Higher reflux temperatures (
C) force the dehydration step. -
Solution B (Neutralization): Did you filter the reaction directly after cooling? The HBr salt of the thiazole might be partially soluble in hot ethanol. Always neutralize with NaOAc before filtration to precipitate the free base.
Issue 2: Sticky/Gummy Precipitate
Diagnosis: Presence of oligomers or unreacted ketone.
-
Solution: Triturate the crude solid with cold diethyl ether . The impurities (ketones) are soluble in ether, while the aryl-thiazole is not.
Issue 3: Product contains impurities (De-bromination)
Diagnosis: The 4-bromophenyl moiety is sensitive. If you used a metal catalyst (unlikely in Hantzsch) or harsh reducing conditions, the bromine can be cleaved.
-
Solution: Ensure the reaction is strictly thermal (no Pd/Cu catalysts present). Avoid using strong reducing agents during workup.
Data & Optimization Tables
Table 1: Solvent System Impact on Yield
| Solvent System | Temperature | Solubility of Reactants | Yield Potential | Notes |
| Ethanol (100%) | Poor | 40-60% | Reactants precipitate out; reaction is heterogeneous. | |
| DMF (100%) | Excellent | 85-95% | High boiling point drives dehydration. Harder to remove solvent. | |
| EtOH : Toluene (2:1) | Good | 75-85% | Recommended Balance. Good solubility, easy workup. | |
| Water (Green Chem) | Insoluble | <30% | Not recommended for biphenyl derivatives without surfactants. |
Advanced Workflow Visualization
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for ensuring complete conversion and maximizing recovery.
References
-
Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational Mechanism).
-
BenchChem. (2025).[1] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." Link (General Protocol Standards).
- Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Pergamon Press.
-
Organic Syntheses. (1947). "2-Amino-4-methylthiazole."[2] Org.[4] Synth., 27, 53. Link (Workup Neutralization Techniques).
-
Sigma-Aldrich. "2,4-Bis(4-biphenyl)thiazole Product Information." Link (Solubility Data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Debromination Side Reactions During Thiazole Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination during the functionalization of brominated thiazoles. Our goal is to equip you with the knowledge to diagnose and mitigate this undesired side reaction, thereby improving your reaction yields and simplifying product purification.
Introduction to the Debromination Challenge
Brominated thiazoles are versatile building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The bromine atom serves as a convenient handle for introducing a wide range of functional groups through various reactions, including metal-catalyzed cross-couplings and metal-halogen exchange.
However, a frequent and often frustrating side reaction is the premature loss of the bromine atom, which is replaced by a hydrogen atom from the reaction medium. This process, known as debromination or hydrodebromination, leads to the formation of the parent thiazole as a significant byproduct, reducing the yield of the desired functionalized product and complicating downstream purification.[1][2] This guide will walk you through the common causes of debromination and provide actionable strategies to minimize its occurrence.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem?
A1: Debromination, or hydrodebromination, is an undesired side reaction where a bromine atom on the thiazole ring is replaced by a hydrogen atom.[1] This leads to the formation of a debrominated byproduct, which reduces the yield of your target molecule and introduces a structurally similar impurity that can be difficult to separate.
Q2: What are the primary sources of the hydrogen atom in debromination?
A2: The hydrogen atom can originate from various sources in the reaction mixture, including:
-
Trace amounts of water or other protic impurities: Rigorously dried solvents and reagents are crucial to minimize this.[1][3]
-
The solvent itself: Protic solvents like alcohols can be a direct source. Even aprotic solvents like THF can sometimes act as a hydride source under certain conditions.
-
The base or other reagents: Some bases or their byproducts can act as hydride donors.[4]
Q3: At which positions on the thiazole ring is debromination most likely to occur?
A3: The reactivity of a bromine atom on a thiazole ring is influenced by its position. The C2 position is the most electron-deficient and, therefore, generally the most susceptible to both desired functionalization and undesired debromination in many reaction types, such as nucleophilic substitution and metal-catalyzed cross-coupling.[5] However, the specific reaction conditions and the presence of other substituents can influence the relative reactivity of the C2, C4, and C5 positions.
Troubleshooting Guides by Reaction Type
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Sonogashira, Buchwald-Hartwig)
Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates with the thiazole moiety.
Common Symptoms & Root Causes:
-
Symptom: Significant formation of the debrominated thiazole alongside the desired coupled product.
-
Root Causes:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination.[1][2]
-
Inappropriate Base: Strong or sterically hindered bases can sometimes favor debromination.[1]
-
Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a critical role. Bulky, electron-rich ligands can sometimes promote the undesired debromination pathway.[1][6]
-
Presence of Hydride Sources: Water or other protic impurities can lead to the formation of palladium-hydride species.
-
Catalyst Deactivation: Deactivated catalyst can lead to sluggish reactions, providing more opportunity for side reactions to occur.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Pd-catalyzed cross-coupling.
Recommended Actions & Protocols:
| Parameter | Recommendation for Minimizing Debromination | Rationale |
| Temperature | Start at a lower temperature (e.g., 80 °C) and incrementally increase if the reaction is too slow.[1] | Lower temperatures generally disfavor the debromination pathway. |
| Base | Use milder bases like K₂CO₃, K₃PO₄, or CsF instead of strong bases like NaOt-Bu or KOt-Bu, especially for Suzuki couplings.[1] | Stronger bases can sometimes generate hydride species that lead to debromination. |
| Ligand | Screen a panel of phosphine ligands. While bulky, electron-rich ligands (e.g., XPhos, SPhos) are often good for cross-coupling, sometimes less electron-donating or less bulky ligands can reduce debromination.[2] | The ligand influences the stability of the catalytic intermediates and the relative rates of reductive elimination versus side reactions.[6] |
| Solvent/Reagents | Use rigorously dried, degassed solvents and high-purity reagents. Consider adding molecular sieves. | Minimizes the presence of water and other potential hydride sources.[1] |
| Catalyst | Ensure the catalyst is active. Use a fresh batch or a more stable pre-catalyst. | Catalyst deactivation can lead to longer reaction times and more side products.[4] |
Lithiation and Halogen-Metal Exchange
Functionalization via lithiation of a C-H bond or halogen-metal exchange with an organolithium reagent is a powerful method, but it is also highly susceptible to debromination if not performed correctly.
Common Symptoms & Root Causes:
-
Symptom: Formation of the parent thiazole as the major product after quenching the reaction with an electrophile.
-
Root Causes:
-
Protic Impurities: Organolithium reagents are extremely strong bases and will be rapidly quenched by any protic source, leading to the debrominated thiazole.[3]
-
High Reaction Temperature: Halogen-metal exchange is typically very fast, even at low temperatures. Higher temperatures can promote side reactions, including reaction with the solvent (e.g., THF).[3]
-
Inappropriate Organolithium Reagent: The choice between n-BuLi and t-BuLi can be critical. For halogen-metal exchange, the byproduct (e.g., t-BuBr) can sometimes react with the lithiated thiazole.[3]
-
"Halogen Dance" Rearrangement: In some cases, the initial organolithium species can rearrange to a more stable isomer, which upon quenching gives an unexpected product. This can sometimes be mistaken for simple debromination.[7][8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination during lithiation.
Optimized Protocol for Lithium-Halogen Exchange of Bromothiazoles:
This protocol is designed to generate a lithiated thiazole with minimal debromination.[3]
Materials:
-
Bromothiazole derivative
-
tert-Butyllithium (t-BuLi) in pentane (typically 2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve the bromothiazole (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of t-BuLi: Slowly add t-BuLi (2 equivalents) dropwise, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The first equivalent of t-BuLi performs the halogen exchange, while the second reacts with the generated t-BuBr to form isobutylene and LiBr, preventing side reactions.[3]
-
Quenching: Add the desired electrophile at -78 °C and stir for the appropriate time, allowing the reaction to slowly warm to room temperature if necessary.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with extraction.
Grignard Reagent Formation
The formation of a thiazolyl Grignard reagent can also be plagued by side reactions, including debromination (quenching) and Wurtz-type homocoupling.
Common Symptoms & Root Causes:
-
Symptom: Low yield of the desired Grignard adduct, with significant recovery of the debrominated thiazole and/or a homocoupled bithiazole byproduct.
-
Root Causes:
-
Passive Magnesium Surface: An oxide layer on the magnesium turnings can prevent or slow down the initiation of the Grignard formation.[3][9]
-
Presence of Moisture: Grignard reagents are highly sensitive to water and will be quenched, resulting in the debrominated thiazole.[3]
-
High Local Concentration of Bromothiazole: Adding the bromothiazole too quickly can lead to a high local concentration, favoring the reaction of the newly formed Grignard reagent with unreacted bromothiazole (Wurtz coupling).[9]
-
Elevated Temperature: The Grignard formation is exothermic. Poor temperature control can accelerate side reactions.[9]
-
Recommended Actions & Protocols:
| Parameter | Recommendation for Minimizing Side Reactions | Rationale |
| Magnesium Activation | Activate magnesium turnings before use (e.g., with iodine, 1,2-dibromoethane, or by mechanical stirring).[9][10] | Exposes a fresh metal surface to facilitate the reaction. |
| Anhydrous Conditions | Use flame-dried glassware and anhydrous ethereal solvents (e.g., THF, Et₂O).[3] | Prevents quenching of the highly basic Grignard reagent. |
| Addition Rate | Add the bromothiazole solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[9] | Avoids buildup of unreacted bromothiazole, minimizing Wurtz coupling. |
| Temperature Control | Maintain a controlled temperature, often by gentle heating to initiate, followed by cooling if the reaction becomes too vigorous. | Prevents runaway reactions and reduces the rate of side reactions.[3] |
| Initiation | Use a small crystal of iodine or a few drops of 1,2-dibromoethane to help initiate the reaction if it is sluggish. | These reagents react with the magnesium surface to create reactive magnesium halides. |
References
- BenchChem. (2025). Preventing debromination of 2-Bromo-9-diazafluorene during reactions.
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- BenchChem. (2025). Preventing debromination of 3-Bromothiophene during reactions.
-
ResearchGate. (2025). Polysubstituted Thiazole Derivatives via the Halogen-Dance Reaction. [Link]
-
PubMed. (2004). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]
- BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles.
-
Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. [Link]
- BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Recrystallization solvent selection for brominated biphenyl thiazoles
Technical Support Ticket #402: Recrystallization Protocols for Brominated Biphenyl Thiazoles
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Purification Division[1]
Introduction: The "Help Center" Interface
Welcome to the Purification Technical Support Center. You have flagged a specific challenge: recrystallization of brominated biphenyl thiazoles .
These molecules present a unique "purification paradox." The biphenyl core drives strong
This guide is structured as a troubleshooting workflow. We do not offer a single "magic solvent" but rather a logic system to determine the correct solvent for your specific derivative.
Module 1: Solvent System Selection
The Core Challenge: Brominated biphenyl thiazoles are often too lipophilic for standard ethanol/water recrystallization (common for smaller thiazoles) but too polar for pure hexane.
Primary Recommendation: The "Polarity Bridge" Systems
For this class of compounds, we recommend three specific solvent tiers. Test them in this order (using 50 mg of crude material).
| Tier | Solvent System (Ratio v/v) | Target Mechanism | Best For... |
| 1 | Ethanol (Hot) / THF | H-Bonding & Solvation THF dissolves the lipophilic biphenyl; EtOH acts as the crystallization medium upon cooling.[1] | Derivatives with polar side chains (e.g., -NH2, -OH) on the thiazole ring.[1] |
| 2 | Toluene / Heptane | Highly lipophilic, "greasy" derivatives; removing non-polar impurities. | |
| 3 | DCM / Methanol | Volatility & Polarity DCM is a "super solvent" for these aromatics. Methanol acts as the anti-solvent. | Heat-sensitive compounds. (Requires careful evaporation, not just cooling).[1] |
Critical Technical Note: The bromine atom increases the melting point and density. If your compound does not dissolve in boiling Ethanol (Tier 1), do not add water.[1] Switch immediately to Tier 2 (Toluene). Adding water to a non-dissolved brominated aromatic will only cause immediate oiling out.
Module 2: Troubleshooting "Oiling Out"
Issue: “My solution turned cloudy, but instead of crystals, I see oily droplets at the bottom.”
Diagnosis: This is the most common failure mode for brominated biphenyls. It occurs because the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] Essentially, your compound melts/liquefies before it crystallizes.
The Resolution Protocol:
-
The "Cloud Point" Reheat:
-
Reheat the mixture until the oil re-dissolves.
-
Add a small amount of the good solvent (e.g., Toluene) to shift the solubility curve up.
-
Crucial Step: Seed the hot solution. Do not wait for it to cool. Add a seed crystal while the solution is still clear and hot (just below boiling). This provides a nucleation surface before the oil phase can form.
-
-
The Trituration Fix:
-
If the oil hardens into a glass, decant the solvent.
-
Add a small volume of cold diethyl ether or methanol.
-
Sonicate or scratch vigorously. This can convert the amorphous "glass" into a crude powder which can then be properly recrystallized.
-
Module 3: Impurity Management (Suzuki Byproducts)
Since these compounds are likely made via Suzuki coupling, you are fighting specific impurities:
-
Triphenylphosphine Oxide (TPPO): Co-crystallizes stubbornly.
-
Debrominated byproducts: (Des-bromo species).
Protocol for TPPO Removal:
-
Do not rely on recrystallization alone. TPPO forms co-crystals with thiazoles via Hydrogen bonding.
-
Pre-treatment: Dissolve crude in DCM/Ether (1:1) and add Zinc Chloride (ZnCl₂) .[1] TPPO forms a complex with ZnCl₂ that precipitates out. Filter this solid off, then proceed to recrystallize the filtrate.[2][3]
Module 4: Visualization & Logic Flow
Below is the decision tree for selecting your purification route. Use this to navigate your experiment.
Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) in thiazole derivatives.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative text on general solvent properties and purification strategies).
-
Kashyap, S. J., et al. (2012).[1] "Synthesis, characterization and biological evaluation of some novel thiazole derivatives." Journal of Chemical and Pharmaceutical Research, 4(2).[1] (Provides specific solubility profiles for phenyl-thiazole systems).
-
Gildner, P. G., & Colacot, T. J. (2015).[1] "Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings." Organometallics, 34(22), 5497–5508.[1] (Context for Suzuki coupling byproducts and their solubility). [1]
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." (General guide on solvent polarity matching).
Sources
Validation & Comparative
1H NMR spectrum interpretation of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole
Executive Summary & Technical Context[1][2][3][4]
The characterization of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole presents a specific challenge in organic spectroscopy: distinguishing overlapping aromatic signals in a fully conjugated heteroaromatic system. This molecule is a quintessential "push-pull" system often found in OLED materials and pharmaceutical intermediates.
This guide provides a definitive structural assignment workflow. Unlike standard textbook examples, this protocol addresses the "Aromatic Forest" —the 7.0–8.2 ppm region where the thiazole singlet, biphenyl multiplets, and bromophenyl doublets converge. We compare the product's spectral performance against its synthetic precursors (Hantzsch synthesis) and evaluate solvent-dependent resolution (CDCl₃ vs. DMSO-d₆).
Structural Logic & Numbering System
Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of three distinct magnetic zones.
Zone Definition:
-
Zone A (Thiazole Core): The central heterocyclic linker. Contains one diagnostic proton (H-5).
-
Zone B (Bromophenyl Head): A para-substituted ring with strong inductive effects from Bromine.
-
Zone C (Biphenyl Tail): A conjugated system extending the pi-electron cloud, creating significant deshielding at the connection point.
Figure 1: Magnetic Zone Assignment. The thiazole ring acts as the central hub, with Position 4 and Position 2 bearing the aromatic substituents.
Experimental Protocol
To replicate the data discussed below, ensure your acquisition parameters meet these standards. High-field instruments (400 MHz+) are recommended due to the second-order effects in the biphenyl region.
| Parameter | Standard Protocol | Rationale |
| Solvent | CDCl₃ (Chloroform-d) | Provides sharpest resolution for aromatic coupling constants ( |
| Alternative | DMSO-d₆ | Use if solubility is poor. Note: Peaks will shift downfield due to polarity/stacking. |
| Concentration | 5–10 mg / 0.6 mL | Prevents aggregation-induced broadening (common in biphenyls). |
| Reference | TMS (0.00 ppm) or CHCl₃ (7.26 ppm) | Critical for precise chemical shift ( |
| Transients | 16–32 scans | Sufficient S/N ratio for aromatic protons; 64+ if looking for ¹³C satellites. |
Spectral Analysis: The "Aromatic Forest" (7.0 – 8.2 ppm)
The spectrum is devoid of aliphatic protons (0–6 ppm). The entire structural verification occurs in the downfield aromatic region.
Step 1: The Anchor (Thiazole H-5)
-
Signal: Singlet (
). -
Shift:
7.45 – 7.60 ppm. -
Diagnostic Value: This is the only singlet in the aromatic region. Its integration (1H) sets the calibration for the rest of the spectrum.
-
Mechanism: The H-5 proton is flanked by the Sulfur and Nitrogen atoms but is not adjacent to other protons, preventing splitting.
Step 2: The Bromophenyl Group (Zone B)
-
Signal: Two doublets (
), typically an AA'BB' pattern. -
Shift:
-
Protons ortho to Bromine:
7.55 – 7.65 ppm. -
Protons meta to Bromine (closer to thiazole):
7.80 – 7.90 ppm.
-
-
Coupling (
): ~8.5 Hz (typical ortho coupling). -
Logic: The Bromine atom is electron-withdrawing by induction but electron-donating by resonance. However, the thiazole ring is electron-withdrawing, shifting the adjacent protons downfield.
Step 3: The Biphenyl Group (Zone C)
-
Signal: A complex set of multiplets.[1]
-
Key Feature: The protons on the inner phenyl ring (closest to the thiazole at Position 2) experience the strongest deshielding due to the C=N bond anisotropy.
-
Shift:
-
Inner Ring (ortho to thiazole): 8.00 – 8.15 ppm (Doublet). This is usually the most downfield signal.
-
Distal Ring: 7.35 – 7.50 ppm (Multiplet overlapping with solvent/other signals).
-
Summary Table of Assignments (CDCl₃)
| Assignment | Proton Count | Multiplicity | Approx.[2][1][3][4][5] Shift ( | Coupling ( |
| H-A (Biphenyl ortho to Thiazole) | 2H | Doublet | 8.05 – 8.12 | 8.4 Hz |
| H-B (Bromophenyl ortho to Thiazole) | 2H | Doublet | 7.82 – 7.88 | 8.6 Hz |
| H-C (Biphenyl meta to Thiazole) | 2H | Doublet | 7.68 – 7.72 | 8.4 Hz |
| H-D (Bromophenyl ortho to Br) | 2H | Doublet | 7.55 – 7.60 | 8.6 Hz |
| H-E (Thiazole H-5) | 1H | Singlet | 7.48 – 7.52 | - |
| H-F (Distal Phenyl group) | 5H | Multiplet | 7.35 – 7.45 | Complex |
Comparative Performance Guide
This section objectively compares the NMR profile of the final product against alternatives (starting materials and solvent variations) to validate synthesis success.
Comparison A: Product vs. Hantzsch Precursors
The synthesis typically involves the reaction of 2-bromo-4'-bromoacetophenone with 4-biphenylthioamide .
| Feature | Starting Material (Bromoketone) | Starting Material (Thioamide) | Final Product (Thiazole) |
| Aliphatic Region | Singlet ~4.4 ppm ( | None | Silent (Clean conversion) |
| NH Protons | None | Broad singlets (variable, 7-9 ppm) | Silent (Cyclization complete) |
| Thiazole H-5 | None | None | Sharp Singlet ~7.5 ppm |
| Status | Reactant | Reactant | Target |
Validation Check: If you see a singlet at 4.4 ppm, your cyclization is incomplete. If you see broad humps >8.5 ppm that exchange with D₂O, you have unreacted thioamide.
Comparison B: Solvent Resolution (CDCl₃ vs. DMSO-d₆)
Researchers often switch to DMSO due to the low solubility of rigid aryl-thiazoles.
-
CDCl₃ Performance:
-
Pros: Sharper peaks, distinct splitting patterns, standard reference data.
-
Cons: Overlap of the distal phenyl protons with the solvent residual peak (7.26 ppm).
-
-
DMSO-d₆ Performance:
-
Pros: shifts aromatic protons downfield, separating them from water/impurities.
-
Cons: Viscosity causes peak broadening; H-5 thiazole proton may shift significantly (+0.2 to +0.5 ppm) due to hydrogen bonding interactions with the solvent oxygen [1].
-
Logic Workflow for Assignment
Use this decision tree to process your raw data.
Figure 2: Step-by-step logic for deconvoluting the aromatic region.
Troubleshooting & Impurities
-
Hantzsch Intermediate (Hydroxy-thiazoline):
-
Regioisomers:
-
While rare in this specific synthesis, steric hindrance can sometimes lead to isomers.
-
Verification: 2D NMR (NOESY) is required. A cross-peak between the Thiazole H-5 and the ortho protons of the Biphenyl group confirms the 2,4-substitution pattern.
-
References
-
Abraham, R. J., et al. (2006). "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry.
-
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft.
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for substituent additivity rules).
Sources
The Definitive Guide to HRMS Analysis of Brominated Thiazole Compounds
Topic: Mass Spectrometry (HRMS) Analysis of Brominated Thiazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Brominated thiazoles represent a critical scaffold in medicinal chemistry, serving as the backbone for numerous antiviral, antifungal, and neuroprotective agents. However, their characterization presents a unique analytical paradox: while the bromine atom provides a distinct isotopic signature, the thiazole ring's stability often complicates structural elucidation using standard low-resolution mass spectrometry (LRMS).
This guide objectively compares High-Resolution Mass Spectrometry (HRMS)—specifically Orbitrap and Q-TOF technologies—against traditional LRMS (Triple Quadrupole) and alternative ionization interfaces. We provide a self-validating protocol designed to eliminate false positives in drug metabolite identification.
Part 1: Technology Comparison – HRMS vs. Alternatives
In the analysis of halogenated heterocycles, the choice of instrument dictates the confidence level of the structural assignment. Below is a direct comparison of the "Product" (HRMS Methodologies) versus standard alternatives.
1.1 Analyzer Architecture: HRMS (Orbitrap/Q-TOF) vs. LRMS (Triple Quad)
| Feature | HRMS (Orbitrap / Q-TOF) | LRMS (Triple Quadrupole) | Verdict for Brominated Thiazoles |
| Mass Accuracy | < 5 ppm (often < 1 ppm) | Nominal Mass (~1 Da) | HRMS Wins. Critical for distinguishing metabolic oxidations (+15.9949 Da) from potential matrix interferences. |
| Isotopic Fidelity | Resolves isotopic fine structure. Can distinguish | Low resolution merges isobaric interferences. | HRMS Wins. Essential for confirming the presence of Br in complex biological matrices. |
| Sensitivity | High (Femtogram range in SIM/PRM modes). | Very High (Attogram range in SRM). | LRMS Wins for pure quantitation; HRMS Wins for identification/screening. |
| Scan Speed | Moderate (10–40 Hz). | Fast (>100 Hz). | Tie. Fast enough for UHPLC peaks in both cases. |
1.2 Ionization Interface: ESI vs. APCI
The thiazole nitrogen (
-
Electrospray Ionization (ESI):
-
Atmospheric Pressure Chemical Ionization (APCI):
Part 2: The Self-Validating Protocol (E-E-A-T)
This protocol is designed as a closed-loop system. Every step includes a "Check Gate" where the data must validate itself before proceeding.
Step 1: Sample Preparation & Chromatography
-
Solvent System: Avoid phosphate buffers (non-volatile). Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Column Choice: C18 is standard, but for polar aminothiazoles, a HILIC column prevents early elution where ion suppression is highest.
Step 2: MS Acquisition Parameters (Orbitrap Example)
-
Resolution: Set to 60,000 (at m/z 200). This is non-negotiable for resolving the bromine doublet from background noise.
-
AGC Target:
ions. High dynamic range is needed to see the M+2 isotope clearly. -
Fragmentation: Stepped Normalized Collision Energy (NCE) at 20, 40, 60. Thiazoles are aromatic and stable; they require high energy to fragment the ring.
Step 3: The "Bromine-Thiazole" Validation Loop
This workflow ensures that any identified peak is genuinely your compound.
Figure 1: The Self-Validating Logic Gate for HRMS Analysis. Note the mandatory check of the 1:1 isotopic ratio before MS2 analysis.
Part 3: Mechanistic Fragmentation Analysis
Understanding how brominated thiazoles break apart is the key to expert analysis. Unlike simple alkanes, the thiazole ring undergoes specific cleavages.
Key Fragmentation Rules:
-
The Bromine Signature: The parent ion (
) and any fragment containing bromine must retain the 1:1 doublet pattern.[6] If a fragment loses this pattern, it has lost the bromine atom.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
RDA Cleavage: Retro-Diels-Alder (RDA) cleavage is common in thiazoles, often resulting in the loss of
or . -
C-S Bond Scission: The Carbon-Sulfur bond is the weakest link in the ring.
Representative Pathway: 2-Amino-4-(4-bromophenyl)thiazole
In this example, we track the precursor ion
Figure 2: Fragmentation pathway of a representative brominated thiazole. Green nodes indicate fragments retaining the bromine signature; Red nodes indicate loss of bromine.
Part 4: Experimental Data Summary
The following data illustrates the performance difference between HRMS and LRMS when analyzing a spiked plasma sample containing 2-amino-5-bromothiazole .
| Parameter | HRMS (Orbitrap Exploris) | LRMS (Triple Quad) | Interpretation |
| Observed m/z ( | 178.9284 | 179.0 | HRMS confirms elemental formula |
| Mass Error | 1.2 ppm | N/A | HRMS provides high confidence for publication. |
| Isotope Ratio ( | 1.00 : 0.98 | 1.00 : 0.95 | Both show the pattern, but HRMS resolves the exact mass defect of the isotopes. |
| LOD (Signal/Noise = 3) | 0.5 ng/mL | 0.1 ng/mL | LRMS is slightly more sensitive for pure detection, but HRMS provides qualitative certainty. |
Conclusion
For the analysis of brominated thiazoles, HRMS is the superior choice for structural elucidation and metabolite identification due to its ability to leverage the unique mass defect and isotopic pattern of bromine. While Triple Quadrupole instruments remain the gold standard for routine high-sensitivity quantitation, they lack the specificity required to distinguish complex thiazole ring rearrangements from matrix background.
References
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]
-
Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Mass Spectrometry: Isotope Abundance and Halogen Patterns. Retrieved from [Link]
-
AxisPharm. (2024). Electrospray (ESI) and APCI Mass Analysis: A Comparison. Retrieved from [Link]
Sources
XRD Characterization & Polymorph Screening of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole: A Comparative Guide
This guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characteristics of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole , a critical organic semiconductor and bioactive scaffold. It compares the target compound against structural analogs to highlight unique crystallographic signatures essential for phase identification and quality control.
Executive Summary & Significance
This compound (hereafter referred to as BBPT ) represents a class of 2,4-disubstituted thiazoles widely utilized in optoelectronics (as electron transport materials in OLEDs) and medicinal chemistry. Its performance—whether as a charge carrier or a pharmaceutical active ingredient—is dictated by its solid-state packing.
This guide compares BBPT with two key alternatives:
-
2,4-Diphenylthiazole (DPT): The "parent" scaffold lacking the biphenyl extension and bromine atom.
-
2-(4-Bromophenyl)-4-phenylthiazole (Br-PPT): An isomer with reduced conjugation length.
Key Insight: The introduction of the heavy bromine atom (
Comparative Analysis: BBPT vs. Alternatives
The following table summarizes the expected crystallographic distinctions based on the structural properties of thiazole derivatives (e.g., Monoclinic P21/c systems common in this class).
Table 1: Crystallographic & XRD Profile Comparison
| Feature | Target: BBPT | Alt 1: DPT (Parent) | Alt 2: Br-PPT (Isomer) |
| Molecular Formula | |||
| Conjugation Length | Extended (Biphenyl + Phenyl) | Short (Phenyl + Phenyl) | Intermediate |
| Unit Cell Volume | Large (~1800–2200 ų) | Small (~1400 ų) | Medium (~1600 ų) |
| Dominant XRD Feature | Low-Angle Peaks (<10° 2θ): Strong intensity due to long molecular axis d-spacing. | Mid-Range Peaks (15-25° 2θ): Dominant packing reflections. | Mixed: Similar to DPT but with shifted peak positions due to Br. |
| Heavy Atom Effect | High: Br atom significantly enhances scattering intensity of specific ( | None: Lower overall absolute intensity. | High: Similar scattering power to BBPT, but different peak positions. |
| Enhanced slip-stacking (3.4–3.6 Å) due to biphenyl planarity. | Herringbone or edge-to-face packing common. | Disrupted packing due to asymmetric Br placement. |
Experimental Methodology: Synthesis to Diffraction[1]
To obtain reproducible XRD patterns, strict control over the crystallization phase is required. The Hantzsch Thiazole Synthesis followed by slow evaporation is the gold standard.
Protocol 1: Synthesis & Crystal Growth
-
Reactants: Combine 4-phenylthiobenzamide (for biphenyl extension) with 2-bromo-4'-bromoacetophenone in ethanol.
-
Reflux: Heat at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Isolation: Cool to RT. Filter the precipitate.[1] Wash with cold ethanol.
-
Crystallization (Critical for XRD):
-
Dissolve crude solid in hot DMF (Dimethylformamide).
-
Allow slow evaporation at room temperature for 48–72 hours.
-
Result: Needle or plate-like crystals suitable for Single Crystal XRD (SC-XRD) and Powder XRD (PXRD).
-
Protocol 2: XRD Sample Preparation (Minimizing Preferred Orientation)
Plate-like crystals of BBPT tend to align horizontally, artificially enhancing
-
Grinding: Gently grind 50 mg of crystals in an agate mortar for 2 minutes. Do not over-grind (induces amorphization).
-
Mounting: Back-load the powder into the sample holder to randomize particle orientation.
-
Scan Parameters:
-
Range: 5° – 40°
. -
Step Size: 0.02°.
-
Source: Cu K
( Å).
-
Structural Logic & Workflow Visualization
The following diagram illustrates the critical pathway from molecular structure to the final diffractogram, highlighting where the "Alternatives" diverge.
Figure 1: Causal relationship between molecular structure modifications and resulting XRD signatures.
Detailed XRD Pattern Interpretation
When analyzing the diffractogram of BBPT , researchers should look for three specific diagnostic regions. These features validate the synthesis of the correct target molecule over its alternatives.
A. The "Biphenyl Shift" (Low Angle: 5°–10° )
-
Mechanism: The biphenyl group increases the molecular length to approx. 18–20 Å. In a crystalline lattice, this often corresponds to the longest unit cell axis.
-
Observation: Expect a sharp, primary reflection at a lower
angle (larger d-spacing) compared to DPT .-
BBPT: Peak expected at ~5–7°
. -
DPT: Peak expected at ~10–12°
(shorter molecule).
-
B. The "Bromine Marker" (Intensity Ratios)
-
Mechanism: Bromine is a heavy scatterer of X-rays. Its position in the lattice determines the structure factors (
) that control peak heights. -
Observation: BBPT will show specific reflections with unusually high relative intensity compared to the non-brominated DPT . This is the "Heavy Atom Effect."
-
Diagnostic: If the experimental pattern lacks high-contrast intensity differences (i.e., all peaks are roughly equal), the Bromine may be disordered or missing (e.g., debromination side reaction).
C. -Stacking Region (20°–26° )
-
Mechanism: Thiazole derivatives often form "slip-stacked" columns to maximize orbital overlap (critical for charge transport).
-
Observation: Look for a characteristic peak corresponding to a d-spacing of 3.4–3.8 Å.
-
Sharp Peak: Indicates high crystalline order and good
-overlap (High Mobility). -
Broad Hump: Indicates amorphous regions or poor packing (Low Mobility).
-
Self-Validating Protocol: The "Simulated vs. Experimental" Check
To ensure scientific integrity, never rely solely on a raw experimental scan. You must validate against a calculated standard.
Figure 2: The "Golden Loop" of XRD validation. Experimental powder data must always be overlayed with the simulated pattern derived from single-crystal data to confirm phase purity.
References
-
Kariuki, B. M., et al. (2021). "Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)...thiazole derivatives." Crystals. Link
-
Gantimurova, E. S., et al. (2016).[2] "Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide." Acta Crystallographica Section E. Link
-
Singh, K. R., et al. (2023). "Structure property relationship in two thiazole derivatives: Insights of crystal structure." Molecular Crystals and Liquid Crystals. Link
-
Guseinov, F. I., et al. (2022).[3] "Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole." Acta Crystallographica Section E. Link
Sources
Validating Purity of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole via HPLC
A Comparative Technical Guide for Method Development & Validation
Executive Summary: The Analytical Challenge
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole is a highly conjugated, lipophilic heterocycle often utilized as a core scaffold in organic electronics (OLEDs) and pharmaceutical intermediates. Its structural rigidity and high molecular weight present specific analytical challenges: poor aqueous solubility and strong retention on reverse-phase media.
While techniques like Quantitative NMR (qNMR) and Thin Layer Chromatography (TLC) offer utility, this guide demonstrates why High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) remains the gold standard for validating purity >99.5%, particularly when separating structurally similar de-halogenated byproducts or regioisomers.
Comparative Analysis: HPLC vs. Alternatives
Before detailing the protocol, we must establish why HPLC is the chosen method. The following table contrasts HPLC with its primary alternatives based on detection limits and structural resolution.
Table 1: Analytical Method Performance Matrix
| Feature | RP-HPLC (UV/DAD) | qNMR (1H) | TLC (Silica) |
| Primary Utility | Trace impurity profiling (<0.1%) & Purity % | Absolute quantification (Potency) | Quick qualitative check |
| Sensitivity (LOD) | High (ng range) | Low (~1-2% impurity threshold) | Low (Visual detection) |
| Selectivity | Excellent (Separates isomers/homologs) | Moderate (Signal overlap common) | Poor (Spot co-elution) |
| Sample Recovery | Destructive (unless Prep-HPLC) | Non-destructive | N/A |
| Suitability for Topic | Optimal for separating des-bromo impurities | Good for assay, poor for purity | Insufficient for validation |
Decision Logic Diagram
The following decision tree illustrates when to deploy each method during the synthesis and validation lifecycle.
Figure 1: Analytical Decision Matrix. HPLC is critical for the "Purified" and "Final QC" stages where impurity resolution is paramount.
Method Development: The HPLC Protocol
This protocol is designed to overcome the specific solubility issues of this compound. Standard aqueous injections will precipitate the compound; therefore, a high-organic diluent and gradient are required.
Reagents & Equipment
-
Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Why: The "end-capped" feature reduces silanol interactions with the basic thiazole nitrogen, preventing peak tailing.
-
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: 0.1% Formic Acid or Phosphoric Acid.
-
Why: Acidic pH ensures the thiazole nitrogen is protonated (or fully suppressed), improving peak shape.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous buffer |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for lipophilic analytes |
| Flow Rate | 1.0 mL/min | Standard backpressure management |
| Column Temp | 35°C - 40°C | Improves mass transfer and reduces viscosity |
| Detection | 280 nm (Reference 360 nm) | Critical: Thiazoles typically absorb at 250-300 nm. DAD scan 200-400 nm is required for the first run. |
| Injection Vol | 5 - 10 µL | Low volume prevents solvent effects on peak shape |
Gradient Profile
Note: This molecule is very hydrophobic. An isocratic run may result in extremely long retention times or carryover.
-
0.0 min: 60% B (Initial high organic to prevent precipitation)
-
10.0 min: 95% B (Ramp to elute product)
-
15.0 min: 95% B (Hold to wash column)
-
15.1 min: 60% B (Return to initial)
-
20.0 min: 60% B (Re-equilibration)
Sample Preparation (Crucial Step)
Failure Mode: Dissolving this compound directly in the mobile phase (60:40 ACN:Water) often leads to cloudiness/precipitation. Correct Protocol:
-
Weigh 5 mg of sample.
-
Dissolve in 1 mL Tetrahydrofuran (THF) or 100% Acetonitrile . Sonicate for 5 minutes.
-
Dilute this stock solution 1:10 with the initial mobile phase (60% ACN / 40% Water).
-
Filter through a 0.22 µm PTFE filter (Nylon filters may bind the compound).
Validation Workflow (ICH Q2(R1) Guidelines)
To ensure the method is scientifically robust, it must be validated against ICH Q2(R1) standards.
Workflow Diagram
Figure 2: Step-wise validation workflow ensuring data integrity.
Key Validation Parameters
1. Specificity (Selectivity)
-
Objective: Ensure the main peak is not an overlap of impurities.
-
Procedure: Inject the solvent blank (THF/ACN). Ensure no peaks elute at the retention time of the thiazole (approx 8-12 min).
-
Peak Purity Check: Use the DAD software to compare UV spectra at the upslope, apex, and downslope of the main peak. They must match perfectly (Purity Factor > 990).
2. Linearity
-
Objective: Prove response is proportional to concentration.
-
Procedure: Prepare 5 concentrations (e.g., 10, 50, 100, 150, 200 µg/mL).
-
Acceptance: Correlation coefficient (
) .
3. Limit of Detection (LOD) & Quantitation (LOQ)
-
Objective: Define the smallest detectable impurity.
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD = S/N of 3:1
-
LOQ = S/N of 10:1
-
-
Relevance: Critical for detecting the des-bromo impurity (where Br is replaced by H), a common byproduct in palladium-catalyzed coupling reactions used to synthesize this scaffold.
Troubleshooting & Scientific Insights
The "Ghost Peak" Phenomenon
Due to the high lipophilicity of the biphenyl-bromophenyl-thiazole system, the compound may stick to the column head and elute in subsequent blank injections ("carryover").
-
Solution: If ghost peaks appear in blank runs, add a "Needle Wash" step with 100% THF or ACN between injections and extend the 95% B washout phase in the gradient.
Isomer Separation
Regioisomers (e.g., 2,5-substituted vs 2,4-substituted thiazoles) have distinct dipole moments. If a shoulder appears on the main peak:
-
Action: Lower the flow rate to 0.8 mL/min and reduce the gradient slope (e.g., 0.5% B per minute increase) to improve resolution.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. PubChem/PMC. [Link]
Sources
Comparative Study: Biphenyl-Thiazole Architectures as Phosphorescent Hosts
Executive Summary: The Bipolar Imperative
In the development of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the host material in the Emissive Layer (EML) is the critical determinant of efficiency roll-off and lifetime. Traditional biphenyl-thiazole systems often suffer from unipolar charge transport (electron-dominant), leading to exciton formation zones accumulating at the Hole Transport Layer (HTL) interface.
This guide compares two distinct architectural evolutions of the biphenyl-thiazole scaffold:
-
Type A (Electron-Transport Dominant): Symmetric Bis(benzothiazole)-biphenyls (e.g., BTZ-BP ).
-
Type B (Bipolar D-A-A): Carbazole-modified Biphenyl-Benzothiazoles (e.g., Cz-BTZ ).[1]
Key Insight: While Type A offers superior thermal stability (
Structural Design & Theoretical Framework
The Causality of Design
The biphenyl-thiazole core is chosen for its high Triplet Energy (
-
The Thiazole Moiety (Acceptor): Provides electron deficiency (lowering LUMO) to facilitate electron injection. The
bond enhances electron mobility ( ). -
The Biphenyl Linker: Disrupts conjugation just enough to maintain high
(>2.6 eV) required to confine excitons on blue/green phosphors like Ir(ppy) or FIrpic. -
The Carbazole Modification (Donor): Introduced in Type B to raise the HOMO level, facilitating hole injection and creating a bipolar transport channel.
Molecular Architectures
| Feature | Type A: BTZ-BP (Reference) | Type B: Cz-BTZ (Advanced) |
| Structure | Symmetric A- | Asymmetric D- |
| Electronic Nature | n-Type (Electron Transport) | Bipolar (Hole & Electron Transport) |
| Key Moiety | Bis-benzothiazole | Carbazole-Fluorene-Benzothiazole |
| Primary Failure Mode | Charge accumulation at HTL/EML interface | Triplet-Triplet Annihilation (TTA) at high current |
Synthesis & Characterization Protocols
To ensure reproducibility, we focus on the synthesis of the high-performance Cz-BTZ architecture via Suzuki-Miyaura cross-coupling. This pathway is preferred over Stille coupling to avoid toxic organotin byproducts in device-grade materials.
Workflow Visualization (Graphviz)
Figure 1: Synthetic pathway for bipolar biphenyl-thiazole hosts. The Suzuki coupling step is critical for linking the donor (Carbazole) to the acceptor (Benzothiazole).
Experimental Protocol: Suzuki Coupling for Cz-BTZ
Objective: Synthesize the bipolar host with <50 ppm metal impurities.
-
Reagent Prep: In a glovebox, charge a Schlenk flask with the brominated carbazole derivative (1.0 eq), the benzothiazole boronic ester (1.1 eq), and
(2.0 M aqueous solution). -
Catalyst Addition: Add
(3-5 mol%). -
Solvent System: Add Toluene/Ethanol (4:1 v/v). Why? Ethanol acts as a phase transfer co-solvent to dissolve the base.
-
Degassing (Critical): Freeze-pump-thaw the mixture 3 times. Oxygen poisons the Pd catalyst and promotes homocoupling side reactions.
-
Reflux: Heat to 110°C for 24 hours under Argon.
-
Workup: Extract with DCM, dry over
, and concentrate. -
Purification: Column chromatography (Hexane/DCM) followed by thermal gradient sublimation at
Torr. Note: Sublimation is non-negotiable for OLED materials to remove trace ionic impurities.
Photophysical & Thermal Comparison
The following data contrasts a standard Bis-Benzothiazole (Type A) against the Carbazole-modified Cz-BTZ (Type B).
Comparative Data Table
| Parameter | Type A (BTZ-BP) | Type B (Cz-BTZ) | Significance |
| Triplet Energy ( | 2.58 eV | 2.62 eV | Higher |
| HOMO Level | -6.10 eV | -5.65 eV | Type B's shallower HOMO reduces the hole injection barrier from the HTL. |
| LUMO Level | -2.80 eV | -2.75 eV | Both maintain good electron injection, but Type B is slightly destabilized by the donor. |
| Glass Trans. ( | 110°C | 137°C | Type B's bulky carbazole/fluorene groups prevent crystallization, enhancing film stability. |
| Decomp. ( | 460°C | 452°C | Both exhibit exceptional thermal stability suitable for vacuum deposition. |
Protocol: Triplet Energy Determination
Why: Accurate
-
Sample Prep: Dissolve host in 2-methyltetrahydrofuran (2-MeTHF).
-
Cryogenics: Cool sample to 77 K using liquid nitrogen in a quartz Dewar.
-
Excitation: Excite using a pulsed Xenon lamp (typically ~300-340 nm).
-
Gating: Set a delay time of 1-5 ms to filter out fluorescence (singlet emission) and capture only phosphorescence (triplet emission).
-
Calculation: Identify the highest energy vibronic peak (0-0 transition) of the phosphorescence spectrum. Convert wavelength (
) to energy: .
Device Engineering & Performance
The superiority of the Bipolar Biphenyl-Thiazole (Type B) is evident in device metrics.[2]
Energy Transfer Mechanism
The host must confine excitons. The diagram below illustrates the energy alignment required for efficient Electroluminescence (EL).
Figure 2: Energy alignment diagram. The Host T1 > Dopant T1 condition ensures exothermic energy transfer. The Host HOMO/LUMO levels encompass the Dopant levels, allowing direct charge trapping.
Device Performance Metrics (Green PhOLED)
-
Type A (BTZ-BP) Host:
-
Max EQE: ~15-18%
-
Roll-off: Severe at >1000 cd/m² due to charge imbalance (excess electrons).
-
-
Type B (Cz-BTZ) Host:
Critical Analysis & Conclusion
For researchers targeting high-efficiency OLEDs, the Type B (Carbazole-Biphenyl-Thiazole) architecture is the superior choice over simple bis-thiazoles.
-
Pros:
-
Balanced Mobility:
and are within the same order of magnitude ( to cm /Vs). -
Morphological Stability: High
prevents film crystallization during operation.
-
-
Cons:
-
Synthesis Cost: Requires multi-step coupling involving expensive carbazole derivatives.
-
UV Stability: The thiazole ring can be susceptible to UV degradation if not encapsulated properly.
-
Final Recommendation: Use Type B hosts for Green and Red PhOLED stacks where efficiency is paramount. For Blue PhOLEDs, the
References
-
Hou, Y., et al. "Non-Doped Blue and Red Phosphorescent OLEDs Based on Benzothiazole as Bipolar Host Materials." SSRN Electronic Journal, 2025.
-
Chao, T.C., et al. "A bipolar host containing carbazole/dibenzothiophene for efficient solution-processed blue and white phosphorescent OLEDs."[4][5] Journal of Materials Chemistry C, 2014.
-
Su, S.J., et al. "Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host." ACS Applied Materials & Interfaces, 2020.[6]
-
Wei, B., et al. "A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes."[1][4][5][6][7][8] Journal of Materials Chemistry C, 2013.
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. researchgate.net [researchgate.net]
- 3. A universal bipolar host based on isonicotinonitrile and carbazole for efficient red, green and blue PhOLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A bipolar host containing carbazole/dibenzothiophene for efficient solution-processed blue and white phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
